molecular formula C20H13N5 B5480031 4-[7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

4-[7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

Cat. No.: B5480031
M. Wt: 323.3 g/mol
InChI Key: LQJFVTOETVNSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation. This process yields the target compound in a short reaction time with good-to-excellent yields .

Another method involves the mechanochemical reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[1,5-a]pyridines undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,2,4-Triazolo[1,5-a]pyridines have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyridines involves their interaction with specific molecular targets and pathways. For instance, these compounds can act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors. These interactions modulate various biological processes, including inflammation, cell proliferation, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is unique due to its specific structure, which allows for diverse biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

7-naphthalen-2-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-2-4-16-13-17(6-5-14(16)3-1)18-9-12-22-20-23-19(24-25(18)20)15-7-10-21-11-8-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFVTOETVNSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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